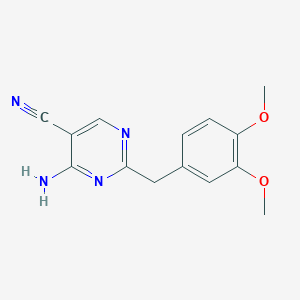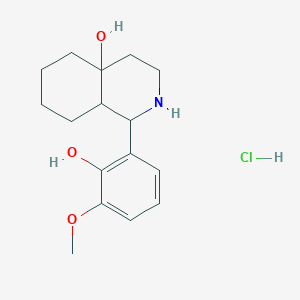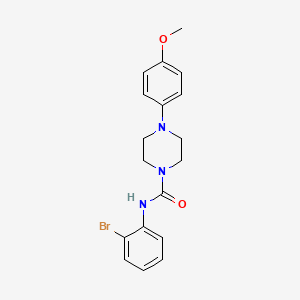
4-AMINO-2-(3,4-DIMETHOXYBENZYL)-5-PYRIMIDINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group at the 4-position, a 3,4-dimethoxybenzyl group at the 2-position, and a cyano group at the 5-position of the pyrimidine ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzylamine and cyanoacetic acid.
Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with cyanoacetic acid in the presence of a suitable condensing agent, such as acetic anhydride, to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Amination: The resulting compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets involved in cancer progression.
Industry:
- The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation.
相似化合物的比较
- 4-Amino-2-(3,4-dimethoxyphenyl)-5-pyrimidinecarbonitrile
- 4-Amino-2-(3,4-dimethoxybenzyl)-6-pyrimidinecarbonitrile
- 4-Amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarboxamide
Uniqueness:
- The presence of the 3,4-dimethoxybenzyl group at the 2-position and the cyano group at the 5-position distinguishes it from other similar compounds. This unique combination of substituents contributes to its specific biological activities and potential applications in medicinal chemistry.
属性
IUPAC Name |
4-amino-2-[(3,4-dimethoxyphenyl)methyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-19-11-4-3-9(5-12(11)20-2)6-13-17-8-10(7-15)14(16)18-13/h3-5,8H,6H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPTEBDYNRVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C(=N2)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B6044839.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N,3-dimethylbutan-1-amine](/img/structure/B6044840.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![4-Naphthalen-1-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![4-bromo-2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6044918.png)

![N-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B6044933.png)
